3-(Allyloxy)aniline

Overview

Description

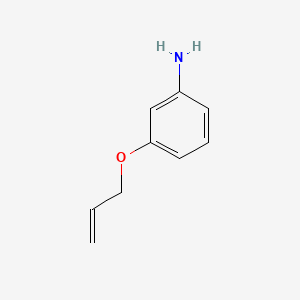

3-(Allyloxy)aniline: is an organic compound with the molecular formula C₉H₁₁NO It consists of an aniline moiety substituted with an allyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(allyloxy)aniline can be achieved through a multi-step process starting from commercially available 2-allylphenol. The steps typically involve:

Nitration: Introduction of a nitro group to the aromatic ring.

Selective Bromination: Bromination at the desired position.

Allylation: Introduction of the allyloxy group.

Reduction: Reduction of the nitro group to an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to improve yield and selectivity. For example, the use of zirconium dioxide supported tungsten oxide as a catalyst has been reported to achieve high selectivity and yield in the monoallylation of aniline .

Chemical Reactions Analysis

Cyclization with Quinanthrenediinium Bis-Chloride

3-(Allyloxy)aniline derivatives react with 5,12-(dimethyl)thiquinanthrenediinium bis-chloride (4 ) in anhydrous pyridine to form quinobenzothiazinium derivatives. The process occurs in two stages:

-

Nucleophilic attack : The amine group attacks positions 7a and 14a of bis-chloride 4 , cleaving the dithiine ring and generating intermediate quinolinio-3-thiolates (5a–l ).

-

Oxidative cyclization : Intermediates 5 undergo cyclization via nucleophilic oxidative substitution, forming sulfonyl-bridged quinobenzothiazinium derivatives (6a–l ). Atmospheric oxygen acts as the oxidant.

Key Factors :

-

Temperature : At 80°C, cyclization yields a 3:1 mixture of 6 (major) and 7 (minor). At 20°C, selectivity shifts toward 6 exclusively .

-

Substituent position : 3-Alkoxy derivatives exhibit positional selectivity during cyclization, unlike 2- or 4-alkoxy analogs .

Alkylation and Functionalization

This compound derivatives are synthesized via alkylation of aniline precursors:

-

Reagents : Propyl, allyl, propargyl, or benzyl bromides with NaH in DMF.

-

Hydrolysis : Alkoxy acetanilides (2a–l ) are hydrolyzed to anilines (3a–l ) using HCl/EtOH .

Example :

textThis compound → Alkylation → 3-(Allyloxy)acetanilide → Hydrolysis → this compound derivative

Scientific Research Applications

Chemical Synthesis

3-(Allyloxy)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry. The compound can undergo several reactions, including:

- Oxidation : Transforming the compound into quinone derivatives.

- Reduction : Converting functional groups such as nitro to amine.

- Substitution : The allyloxy group can be replaced with other functional groups under appropriate conditions.

These reactions enable the production of various substituted aniline derivatives and quinone compounds, depending on the specific reagents and conditions employed.

Antimicrobial Properties

Research indicates that derivatives of allyloxy anilines exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown efficacy against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, with modifications to the aniline structure leading to enhanced activity against cancer cell lines. For example, a derivative demonstrated a GI50 value of approximately 5 µM against human breast cancer cells, indicating promising antiproliferative effects.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This activity is crucial for developing new therapeutic agents targeting metabolic disorders or diseases associated with enzyme dysregulation.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique reactivity makes it suitable for formulating products that require specific chemical properties or interactions.

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Enterococcus faecalis | 64 µg/mL |

| Anticancer | Breast Cancer Cells | 5 µM |

Case Studies

-

Antimicrobial Testing :

- Various studies have confirmed the antimicrobial activity of this compound derivatives using standard testing methods to evaluate their effectiveness against both standard strains and multidrug-resistant clinical isolates.

-

Anticancer Evaluation :

- In vitro studies have shown that modifications to the aniline structure can enhance cytotoxicity against cancer cell lines. A derivative with a similar structure exhibited significant antiproliferative effects.

Mechanism of Action

The mechanism of action of 3-(allyloxy)aniline involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the aniline moiety can interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Butoxy)aniline: Similar structure with a butoxy group instead of an allyloxy group.

3-(Methoxy)aniline: Similar structure with a methoxy group instead of an allyloxy group.

Uniqueness: 3-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the allyloxy functionality is desired .

Biological Activity

3-(Allyloxy)aniline, a compound with the molecular formula C10H13NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound is an aromatic amine characterized by an allyloxy group attached to the aniline structure. Its chemical structure can be represented as follows:

The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways.

Enzyme Interaction

Studies have shown that this compound may interact with enzymes involved in metabolic processes. For example, it has been reported to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicated that this compound exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cellular Effects

This compound's effects on cellular processes are multifaceted:

- Cell Proliferation : Research indicates that this compound can modulate cell proliferation in cancer cell lines. For instance, it has been shown to inhibit the growth of certain tumor cells by inducing apoptosis through the activation of caspase pathways .

- Inflammatory Response : The compound may also influence inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Receptor Binding : It has been suggested that this compound binds to specific receptors in cells, influencing gene expression related to cell growth and apoptosis .

- Oxidative Stress Modulation : The compound may exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress within cells .

- Signal Transduction Pathways : Studies indicate that this compound can activate or inhibit various signal transduction pathways, including those involving MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study published in PLOS ONE highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of this compound against a panel of pathogens. The findings revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Allyloxy)aniline, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via two primary routes:

- Method A (Aniline Protection/Deprotection): Involves protecting the amino group of aniline, introducing the allyloxy group, and subsequent deprotection. This method is suitable for synthesizing the 3-substituted isomer but may require stringent control of reaction stoichiometry and purification steps .

- Method B (Nitro Group Reduction): Starts with nitration of allyloxy-phenol derivatives, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert the nitro group to an amine. This route avoids protection/deprotection steps and is reported to yield higher purity and scalability for this compound .

Key Optimization Factors: Reaction temperature (60–80°C for nitro reduction), choice of catalyst (e.g., Pd/C for hydrogenation), and solvent polarity (e.g., ethanol or THF) significantly impact yield. Evidence suggests Method B achieves >85% yield under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the allyloxy group's position on the aniline ring. For example, the allyl protons resonate at δ 4.52–4.62 ppm (CH₂), 5.25–5.48 ppm (CH=CH₂), and 5.98–6.12 ppm (CH₂-CH=CH₂), while aromatic protons appear at δ 6.32–7.10 ppm .

- Differential Scanning Calorimetry (DSC): Used to study thermal behavior. Kinetic parameters like activation energy (Ea) can be calculated using the Kissinger equation (), where is heating rate and is peak temperature .

- Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry ensures >97% purity, critical for downstream applications .

Advanced Research Questions

Q. How does the allyloxy group influence the thermal stability and curing behavior of benzoxazine resins derived from this compound?

The allyloxy group introduces dual reactivity: (i) participation in benzoxazine ring-opening polymerization and (ii) allyl group thermal crosslinking. Studies using Freeman-Carroll kinetic analysis reveal that the activation energy () for polymerization decreases with increasing heating rate (e.g., from 30°C/min to 50°C/min), indicating accelerated curing at higher temperatures. This dual functionality enhances resin toughness and thermal degradation resistance (>300°C), making it suitable for high-performance composites .

Q. What strategies improve regioselectivity in multi-step syntheses involving this compound derivatives?

For complex derivatives like 3-allyl-2-(allyloxy)-5-bromoaniline:

- Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-nitration on the phenol ring, avoiding ortho/meta byproducts .

- Bromination: Electrophilic bromination (e.g., Br₂ in acetic acid) selectively targets the para position relative to the allyloxy group due to electron-donating effects .

- Reduction: Catalytic transfer hydrogenation (e.g., Pd/C with hydrazine) ensures complete nitro-to-amine conversion without over-reducing the allyl group .

Q. How can this compound be functionalized for use in antimicrobial or optoelectronic materials?

- Antimicrobial Derivatives: React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. For example, coupling with 4-pentenoic anhydride (under Schotten-Baumann conditions) introduces electrophilic side chains, enhancing bioactivity against Gram-positive bacteria .

- Optoelectronic Applications: Introduce electron-withdrawing groups (e.g., -NO₂, -CN) via electrophilic substitution to tune HOMO-LUMO gaps. Suzuki-Miyaura cross-coupling with aryl boronic acids can extend conjugation for fluorescence applications .

Q. What computational methods support mechanistic studies of this compound reactions?

- Density Functional Theory (DFT): Models reaction pathways (e.g., nitration or bromination) to predict regioselectivity and transition states. For example, B3LYP/6-311+G(d,p) calculations can validate the stability of intermediates in allyloxy group migrations .

- Molecular Dynamics (MD): Simulates thermal degradation processes in benzoxazine resins, correlating with experimental DSC data to optimize curing protocols .

Properties

IUPAC Name |

3-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZRFXBFXJEYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332618 | |

| Record name | 3-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74900-81-5 | |

| Record name | 3-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.